

AG 555 solubility in DMSO and other solvents

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Compound of Interest

Compound Name: AG 555

Cat. No.: B133566

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AG 555 Technical Support Center

This technical support center provides detailed information, troubleshooting guides, and frequently asked questions regarding the solubility and handling of **AG 555** for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is **AG 555** and what is its primary mechanism of action?

AG 555, also known as Tyrphostin **AG 555**, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with an IC₅₀ value of 0.7 μM.^{[1][2][3]} It functions by competing with ATP for the binding site on the intracellular catalytic kinase domain of EGFR.^[4] This prevents the autophosphorylation of the receptor, thereby blocking the activation of downstream signaling pathways involved in cell proliferation, survival, and invasion.^{[4][5]} **AG 555** displays significantly higher selectivity for EGFR over other kinases like ErbB2 and the insulin receptor kinase.^[1]

Q2: What is the recommended solvent for preparing stock solutions of **AG 555**?

The recommended solvent for preparing high-concentration stock solutions of **AG 555** is dimethyl sulfoxide (DMSO).^{[1][6][7]} It is crucial to use newly opened, anhydrous DMSO, as the solvent is hygroscopic and absorbed water can significantly reduce the solubility of the compound.^[6]

Solubility Data

Q3: What are the known solubilities of **AG 555** in common laboratory solvents?

The solubility of **AG 555** varies across different solvents. The following table summarizes the available quantitative data.

Solvent/Solvent System	Concentration	Molarity (approx.)	Source(s)
DMSO	≥ 100 mg/mL	310.21 mM	[6] [7]
30 mg/mL	93.06 mM	[1]	
Soluble to 30 mM	~9.67 mg/mL		
Ethanol	20 mg/mL	62.04 mM	[1]
DMF	30 mg/mL	93.06 mM	[1]
DMSO:PBS (pH 7.2) (1:1)	0.5 mg/mL	1.55 mM	[1]
In Vivo Formulation 1	≥ 2.5 mg/mL	7.76 mM	[6] [7]
In Vivo Formulation 2	≥ 2.5 mg/mL	7.76 mM	[6] [7]

Note: Molarity is calculated using a molecular weight of 322.36 g/mol . The "≥" symbol indicates that the saturation point was not reached at that concentration.[\[6\]](#)

[\[7\]](#)

Experimental Protocols & Troubleshooting

Q4: How do I prepare a stock solution of **AG 555** in DMSO?

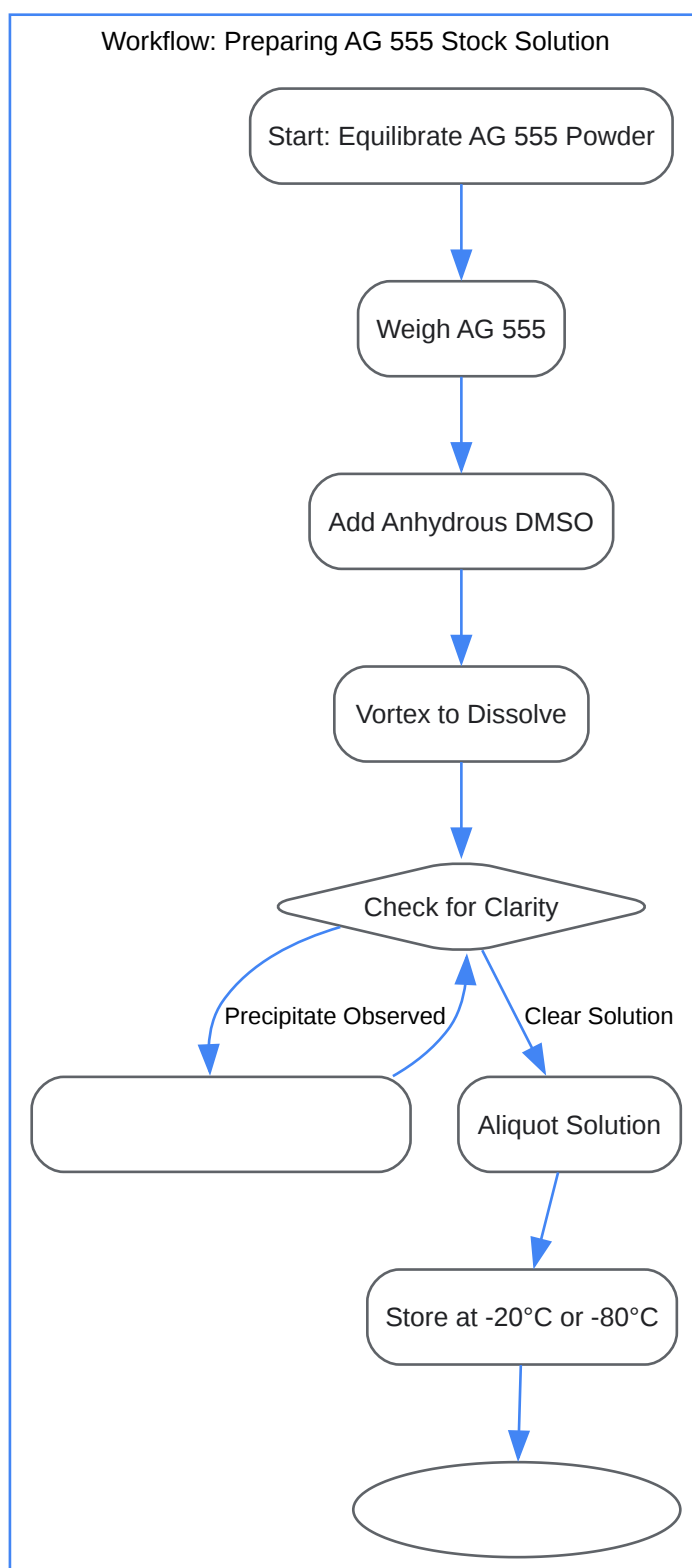
Objective: To prepare a concentrated stock solution of **AG 555** for in vitro experiments.

Materials:

- **AG 555** powder
- Anhydrous, reagent-grade DMSO
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

Protocol:

- Equilibrate the **AG 555** vial to room temperature before opening.
- Weigh the desired amount of **AG 555** powder in a sterile tube.
- Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 0.3102 mL of DMSO to 1 mg of **AG 555**).
- Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
- If precipitation or incomplete dissolution is observed, gently warm the tube to 37°C and/or sonicate the solution for a few minutes until it becomes clear.^{[3][6]}
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for up to one month or at -80°C for up to six months.^{[6][7]}



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Workflow for preparing **AG 555** stock solution.

Q5: I see precipitation in my **AG 555** stock solution after storage. What should I do?

Precipitation upon storage, especially after a freeze-thaw cycle, can occur. To redissolve the compound, gently warm the vial to 37°C and vortex or sonicate the solution until it becomes clear again before making your dilutions.^{[3][6]} To minimize this issue, it is recommended to prepare single-use aliquots of your stock solution.

Q6: How can I prepare **AG 555** for in vivo studies?

For in vivo administration, **AG 555** needs to be in an aqueous-based vehicle. A common method involves using a co-solvent system.

Protocol for in vivo formulation:

- Prepare a concentrated stock of **AG 555** in DMSO (e.g., 25 mg/mL).
- Add the DMSO stock solution to PEG300 and mix thoroughly.
- Add Tween-80 to the mixture and mix again until the solution is homogeneous.
- Finally, add saline to reach the final desired volume and concentration.

Example Formulation: To prepare 1 mL of a 2.5 mg/mL solution:

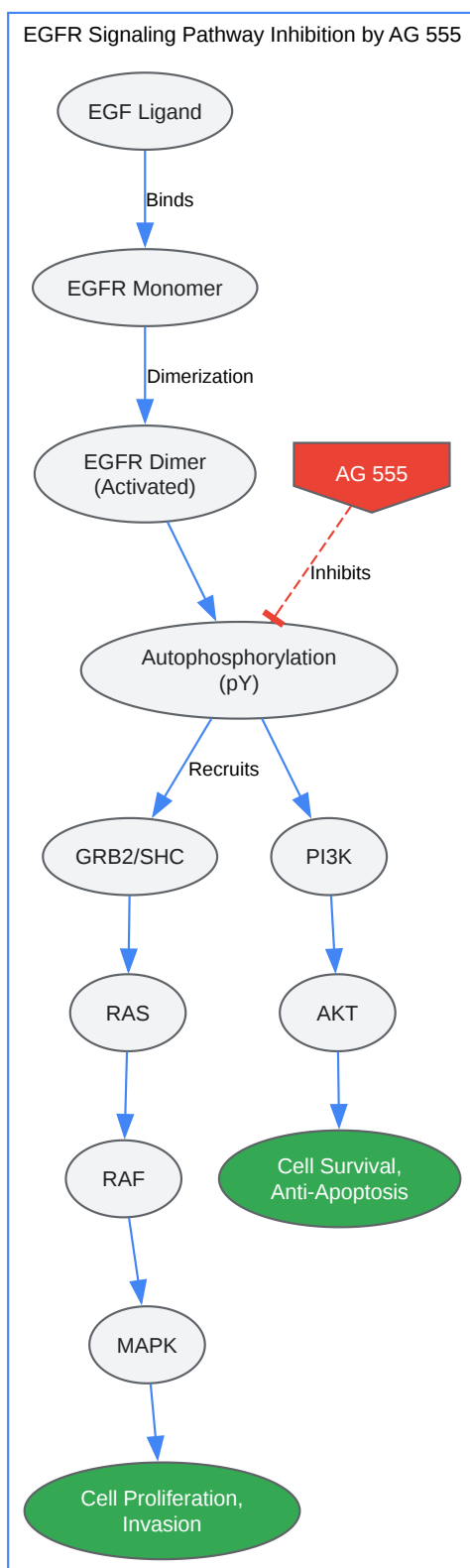
- Start with 100 µL of a 25 mg/mL **AG 555** stock in DMSO.
- Add 400 µL of PEG300 and mix.
- Add 50 µL of Tween-80 and mix.
- Add 450 µL of saline to bring the total volume to 1 mL.^[6]

This protocol yields a clear solution with a solubility of at least 2.5 mg/mL.^{[6][7]}

Signaling Pathway Information

Q7: Can you illustrate the signaling pathway inhibited by **AG 555**?

AG 555 inhibits the EGFR signaling pathway. Upon binding of a ligand like Epidermal Growth Factor (EGF), the receptor dimerizes and undergoes autophosphorylation. This activates several downstream cascades, including the RAS-RAF-MAPK and PI3K/AKT pathways, which promote cell proliferation and survival. **AG 555** blocks the initial autophosphorylation step, thus inhibiting all subsequent downstream signaling.[4][5]



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AG 555 inhibits EGFR autophosphorylation.

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